1-[1-(Trifluoromethyl)cyclopropyl]ethanamine hydrochloride
Description
1-[1-(Trifluoromethyl)cyclopropyl]ethanamine hydrochloride (CAS: 1823846-51-0; Molecular Formula: C₆H₁₁ClF₃N) is a cyclopropane-containing amine derivative with a trifluoromethyl (-CF₃) substituent. The cyclopropane ring introduces steric strain, enhancing conformational rigidity, while the -CF₃ group improves metabolic stability and lipophilicity, making it valuable in medicinal chemistry for CNS-targeting drug candidates . Its synthesis involves condensation of trifluoromethylcyclopropane precursors with ethylamine derivatives under basic conditions, followed by hydrochloric acid salt formation . The compound’s structural uniqueness lies in the combination of a strained cyclopropane ring and electron-withdrawing -CF₃, which modulates its pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
1-[1-(trifluoromethyl)cyclopropyl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3N.ClH/c1-4(10)5(2-3-5)6(7,8)9;/h4H,2-3,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZFQNJTZGATBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CC1)C(F)(F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Trifluoromethyl)cyclopropyl]ethanamine hydrochloride typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Reaction conditions are optimized for yield and purity, often involving high-pressure reactors and continuous flow systems to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-[1-(Trifluoromethyl)cyclopropyl]ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group or the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as halides, thiols, or amines
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
1-[1-(Trifluoromethyl)cyclopropyl]ethanamine hydrochloride serves as a lead in pharmaceutical development. It can be derivatized to create potential analogs, and several synthesis methods have been developed to produce it and its derivatives. Research has indicated that this compound exhibits significant biological activity and has been studied for its potential as a therapeutic agent because of its interactions with various biological targets.
Use as a Building Block
This compound can be employed as a building block in the preparation of substituted pyrazinones . These substituted pyrazinones can be used to create pharmaceutically active compounds containing a substituted pyrazinone ring system . These compounds can then be used to prepare pharmaceutically active compounds, such as ROR gamma modulators, useful in treating diseases and disorders mediated through this pathway, including psoriasis and other inflammatory diseases .
Potential Analogs
Several compounds share structural features with this compound:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-(Trifluoromethyl)cyclobutyl ethanamine | Cyclobutane instead of cyclopropane | Different ring size may affect biological activity |
| 2-(Trifluoromethyl)propylamine | Linear chain instead of cyclopropane | Simpler structure; potential different pharmacokinetics |
| Cyclopropylmethylamine | Lacks trifluoromethyl group | May exhibit different reactivity and selectivity |
These compounds highlight the uniqueness of this compound through its specific trifluoromethyl-cyclopropyl configuration, which may contribute to distinct biological activities and interactions.
Mechanism of Action
The mechanism of action of 1-[1-(Trifluoromethyl)cyclopropyl]ethanamine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including neurotransmitter signaling, metabolic pathways, and cellular signaling cascades.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Bioactivity
- 1-[1-(Trifluoromethyl)cyclopropyl]ethanamine HCl: Demonstrates microtubule-stabilizing activity in neuroprotective applications (e.g., triazolopyrimidine hybrids) . The -CF₃ group enhances blood-brain barrier penetration compared to non-fluorinated analogues.
- 1-[1-(4-Bromophenyl)cyclopropyl]ethanamine HCl : Bromine’s electron-withdrawing effects may improve binding to halogen-bonding protein pockets but reduce metabolic stability compared to -CF₃ derivatives .
Biological Activity
Overview
1-[1-(Trifluoromethyl)cyclopropyl]ethanamine hydrochloride is a compound characterized by its trifluoromethyl group attached to a cyclopropyl ring, which contributes to its unique chemical properties. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C6H10F3N·HCl
- IUPAC Name : 1-[1-(trifluoromethyl)cyclopropyl]ethanamine; hydrochloride
- CAS Number : 1823846-51-0
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Enzymatic Interaction : The compound may modulate the activity of specific enzymes, influencing metabolic pathways and cellular functions.
- Receptor Binding : It has been shown to interact with neurotransmitter receptors, potentially affecting neurotransmitter signaling and contributing to its therapeutic effects.
- Ion Channel Modulation : The compound may influence ion channels, which play critical roles in cellular excitability and signaling.
Antitumor Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antitumor properties. For instance, compounds with trifluoromethyl groups have been associated with enhanced selectivity and potency against various cancer cell lines. The IC50 values for these compounds can vary widely, indicating their effectiveness in inhibiting cancer cell proliferation.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Example A | MCF-7 | 0.48 |
| Example B | HCT-116 | 0.78 |
| This compound | TBD | TBD |
Neuroprotective Effects
The neuroprotective potential of this compound is also under investigation. Similar compounds have demonstrated protective effects on neuronal cells against oxidative stress and apoptosis. For example, a related compound showed a significant reduction in cell death in PC12 cells exposed to harmful stimuli.
Case Studies
In a recent study evaluating the effects of various trifluoromethyl-containing compounds, researchers found that those with cyclopropyl moieties exhibited enhanced metabolic stability and reduced clearance rates in vivo. This suggests that this compound may possess favorable pharmacokinetic properties.
Comparative Analysis
When compared to structurally similar compounds, such as 1-[1-(Trifluoromethyl)cyclopropyl]methanamine hydrochloride and 1-[1-(Trifluoromethyl)cyclopropyl]propanamine hydrochloride, the unique trifluoromethyl-cyclopropyl structure of the ethanamine derivative imparts distinct biological properties that warrant further exploration.
Q & A
Q. Key Considerations :
- Monitor reaction intermediates using <sup>19</sup>F NMR to track trifluoromethyl group stability.
- Purify via recrystallization (e.g., ethanol/water mixtures) to achieve >95% purity .
Advanced: How can stereochemical outcomes in cyclopropane ring formation be optimized during synthesis?
Methodological Answer:
Stereocontrol in cyclopropane synthesis is critical for bioactivity. Strategies include:
- Chiral Catalysts : Use of Ru- or Cu-based chiral catalysts to induce enantioselectivity in cyclopropanation .
- Steric Effects : Substituents on the starting alkene (e.g., trifluoromethyl groups) influence transition state geometry. Computational modeling (DFT) predicts diastereomer ratios .
- Post-Synthesis Analysis : Compare experimental <sup>1</sup>H NMR coupling constants (J values) with simulated data to confirm stereochemistry .
Data Contradiction Example :
Conflicting reports on diastereoselectivity may arise from solvent polarity (e.g., DCM vs. THF). Validate via X-ray crystallography for unambiguous confirmation .
Basic: What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- Spectroscopy :
- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]<sup>+</sup> and isotopic patterns for Cl .
- Elemental Analysis : Verify C, H, N, and Cl content (deviation <0.4% expected) .
Advanced: How can researchers resolve spectral overlaps in <sup>19</sup>F NMR caused by trifluoromethyl groups?
Q. Methodological Answer :
- Decoupling Experiments : Apply <sup>1</sup>H-<sup>19</sup>F heteronuclear decoupling to isolate trifluoromethyl signals.
- Variable Temperature NMR : Lower temperatures (e.g., −40°C) reduce rotational averaging, splitting broad peaks into distinct quartets .
- Additives : Use shift reagents (e.g., Eu(fod)3) to induce chemical shift dispersion .
Basic: What stability parameters should be monitored during storage?
Q. Methodological Answer :
- Hygroscopicity : Store under inert gas (Ar/N2) due to hydrochloride salts’ moisture sensitivity .
- Thermal Stability : Conduct TGA/DSC to identify decomposition onset (typically >150°C for cyclopropane derivatives) .
- Light Sensitivity : UV-Vis spectroscopy to detect photodegradation (λmax shifts indicate structural changes) .
Advanced: What strategies mitigate byproduct formation during reductive amination?
Q. Methodological Answer :
Q. Methodological Answer :
- Phase Solubility Analysis : Measure solubility in PBS, DMSO, and ethanol using UV-Vis (λ = 254 nm) .
- Hansen Solubility Parameters : Predict compatibility with solvents (δd, δp, δh) using molecular volume calculations .
Advanced: What computational methods predict the compound’s pharmacokinetic properties?
Q. Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability .
- Molecular Dynamics (MD) : Simulate cyclopropane ring flexibility and interactions with biological targets (e.g., amine transporters) .
Basic: How are impurities quantified in the final product?
Q. Methodological Answer :
- HPLC-UV/ELSD : Use C18 columns (ACN/0.1% TFA gradient) with ELSD for non-UV-active impurities .
- Reference Standards : Compare retention times with spiked impurities (e.g., unreacted cyclopropane precursors) .
Advanced: How do structural modifications (e.g., cyclopropane vs. cyclobutane) affect bioactivity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
